![molecular formula C22H24F3N7O B11191010 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11191010.png)
6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that features a combination of piperazine, triazine, and trifluoromethylphenyl groups
Preparation Methods
The synthesis of 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine derivative: The starting material, 4-methoxyphenylpiperazine, is synthesized through a Mannich reaction involving piperazine, formaldehyde, and 4-methoxyaniline.
Triazine ring formation: The piperazine derivative is then reacted with cyanuric chloride to form the triazine ring.
Introduction of the trifluoromethylphenyl group:
Chemical Reactions Analysis
6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied as a potential ligand for alpha1-adrenergic receptors, which are targets for treating conditions like hypertension and cardiac arrhythmias.
Neurodegenerative Diseases: Research has shown its potential as an acetylcholinesterase inhibitor, which could be beneficial in treating Alzheimer’s disease.
Antimicrobial Activity: The compound has demonstrated antimicrobial properties, making it a candidate for developing new antibiotics.
Mechanism of Action
The mechanism of action of 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets:
Alpha1-Adrenergic Receptors: The compound acts as an antagonist, blocking the receptor and preventing the binding of endogenous catecholamines like norepinephrine.
Acetylcholinesterase Inhibition: It inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in Alzheimer’s patients.
Comparison with Similar Compounds
Similar compounds include:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also target alpha1-adrenergic receptors but differ in their structural framework.
4-(4-(4-methoxyphenyl)piperazin-1-yl)aniline: This compound shares the piperazine and methoxyphenyl groups but lacks the triazine and trifluoromethylphenyl components.
6-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((5-thioxo-4-(4-(trifluoromethoxy)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)pyridazin-3(2H)-one: This compound has a similar piperazine and methoxyphenyl structure but includes a pyridazinone ring instead of a triazine ring.
These comparisons highlight the unique combination of functional groups in 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24F3N7O |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H24F3N7O/c1-33-18-7-5-17(6-8-18)32-11-9-31(10-12-32)14-19-28-20(26)30-21(29-19)27-16-4-2-3-15(13-16)22(23,24)25/h2-8,13H,9-12,14H2,1H3,(H3,26,27,28,29,30) |
InChI Key |
PIGZYKLJVMIQPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC=CC(=C4)C(F)(F)F)N |
Origin of Product |
United States |
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